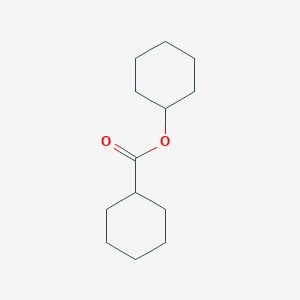
Cyclohexyl cyclohexanecarboxylate
Overview
Description
Cyclohexyl cyclohexanecarboxylate (CCHC) is a cyclic ester of cyclohexane and cyclohexanecarboxylic acid. It is a colorless, odorless, and slightly soluble liquid with a melting point of -6.2°C and a boiling point of 151°C. CCHC is used in a variety of synthetic and research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, CCHC has been studied for its potential use as a drug in the treatment of certain diseases.
Scientific Research Applications
Catalysis and Chemical Reactions
Cyclohexyl cyclohexanecarboxylate plays a role in various catalytic processes and chemical reactions. For example, it is a product in the carbonylation of cyclohexene catalyzed by palladium(II) chloride-triphenylphosphine (Yoshida, Sugita, Kudo, & Takezaki, 1976). Additionally, its electrochemical oxidation can be modified by ultrasound, showing enhanced reaction efficiency and a predominance of two-electron products (Chyla, Lorimer, Mason, Smith, & Walton, 1989).
Microbial Metabolism
This compound has been studied in the context of microbial metabolism. Acinetobacter anitratum, a bacterium found in garden soil, metabolizes cyclohexanecarboxylic acid, leading to the formation of several intermediates and products (Rho & Evans, 1975).
Photochemical Applications
In photochemistry, this compound undergoes different reactions depending on the presence of acid and ethanol. It can be photodecarboxylated to form cyclohexylmesitylene or undergo transesterification to form an ethyl ester (Mori, Wada, & Inoue, 2000).
Catalytic Hydrocarboxylation
Gold nanoparticles on modified carbon xerogels catalyze the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, offering a novel approach to alkane hydrocarboxylation (Ribeiro, Martins, Carabineiro, Figueiredo, & Pombeiro, 2017).
Intramolecular Inclusion and Coordination Chemistry
Cyclohexanecarboxylic acid derivatives have been synthesized for intramolecular inclusion studies, showcasing their potential in molecular recognition and host-guest chemistry (Li, Ng, & Novák, 2002). The coordination chemistry of cyclohexanecarboxylate ligands has been reviewed, highlighting their applications in material science and as magnetic materials (Lin & Tong, 2011).
Agricultural Applications
Certain cyclohexyl compounds, including cyclohexanecarboxylic acid, have shown the ability to stimulate plant growth, indicating their potential use in agriculture (Wort & Patel, 1974).
Drug Synthesis
In pharmaceutical research, cyclohexanecarboxylate derivatives are used as building blocks for drug synthesis. A large-scale process for preparing a homochiral disubstituted cyclohexane was developed for this purpose (Karlsson et al., 2018).
Environmental and Material Science
Cyclohexanecarboxylate derivatives are used as environmentally friendly plasticizers, showing performance comparable to phthalates but with reduced toxicity (Ou, Ding, & Zhang, 2014).
Safety and Hazards
While specific safety and hazard information for Cyclohexyl cyclohexanecarboxylate is not available, general precautions for handling similar compounds include avoiding ingestion and inhalation, using personal protective equipment, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .
Future Directions
One future direction is the improvement of the catalytic performance and stability in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid . Another direction is the exploration of one-pot processes involving the dehydration of cyclohexanol affording cyclohexene followed by alkoxycarbonylation of the latter with cyclohexanol and CO .
Mechanism of Action
Mode of Action
As an ester, it may undergo hydrolysis in biological systems, breaking down into cyclohexanol and cyclohexanecarboxylic acid .
Biochemical Pathways
Cyclohexanecarboxylic acid, a potential breakdown product of this compound, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .
Pharmacokinetics
As an ester, it is likely to be lipophilic, which could influence its absorption and distribution. Its metabolism might involve ester hydrolysis, and excretion pathways would depend on the resulting metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of Cyclohexyl cyclohexanecarboxylate . .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid
Cellular Effects
It is known that the compound has a significant improvement in its catalytic performance in the esterification reaction of cyclohexene and cyclohexanecarboxylic acid .
Molecular Mechanism
It is known to participate in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a high yield in the esterification reaction of cyclohexene with cyclohexanecarboxylic acid .
Properties
IUPAC Name |
cyclohexyl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCWGXGMXAVKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166416 | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15840-96-7 | |
| Record name | Cyclohexanecarboxylic acid, cyclohexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15840-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15840-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL CYCLOHEXANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYL4CF44GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of combining cyclohexanol dehydration and cyclohexene alkoxycarbonylation in a single reactor for cyclohexyl cyclohexanecarboxylate synthesis?
A: Combining these reactions in a single reactor, also known as a one-pot process, offers several advantages. Firstly, it streamlines the synthesis, reducing the need for isolating and purifying the intermediate product, cyclohexene [, ]. This simplifies the process and can potentially improve the overall yield. Secondly, conducting both reactions in the presence of the same catalytic system, such as Pd(OAc)2–PPh3–p-toluenesulfonic acid, allows for greater efficiency. The p-toluenesulfonic acid acts as both a catalyst for cyclohexanol dehydration and a co-catalyst for the palladium-phosphine system in cyclohexene alkoxycarbonylation []. Lastly, by consuming cyclohexene in the alkoxycarbonylation reaction, the equilibrium of the reversible cyclohexanol dehydration is shifted towards further cyclohexene formation, contributing to a more efficient overall process [].
Q2: What are the challenges associated with this combined approach to this compound synthesis?
A: One challenge is the formation of cyclohexanecarboxylic acid as a byproduct. This occurs through two pathways: hydrolysis of the desired this compound and hydroxycarbonylation of cyclohexene []. Additionally, water generated during cyclohexanol dehydration can contribute to both the hydrolysis of the target product and the undesired cyclohexene hydroxycarbonylation, ultimately lowering the overall yield of this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




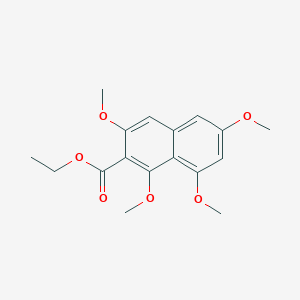

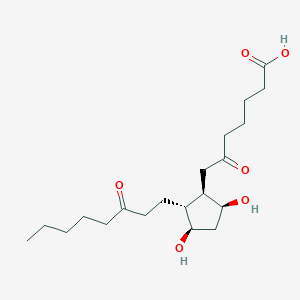
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
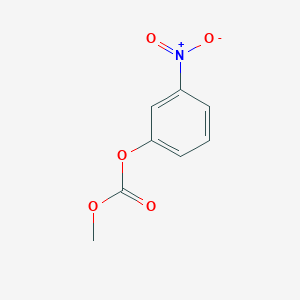

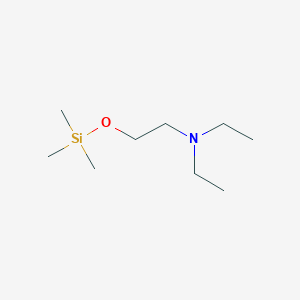

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)



